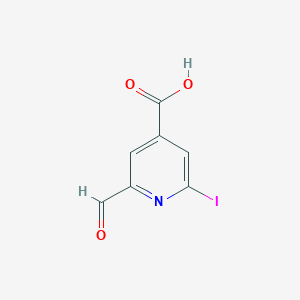
2-Formyl-6-iodoisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-iodoisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a formyl group (-CHO) and an iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-iodoisonicotinic acid typically involves the iodination of isonicotinic acid derivatives followed by formylation. One common method is the iodination of 6-iodoisonicotinic acid using iodine and a suitable oxidizing agent. The formylation can be achieved using formic acid or formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the principles of green chemistry, aiming to minimize waste and use environmentally benign reagents.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-iodoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 2-Carboxy-6-iodoisonicotinic acid.
Reduction: 2-Hydroxymethyl-6-iodoisonicotinic acid.
Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-6-iodoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Formyl-6-iodoisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The formyl group can participate in various biochemical reactions, while the iodine atom can facilitate the formation of carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: Lacks the formyl and iodine substituents.
2-Formylisonicotinic acid: Lacks the iodine substituent.
6-Iodoisonicotinic acid: Lacks the formyl substituent.
Uniqueness
2-Formyl-6-iodoisonicotinic acid is unique due to the presence of both the formyl and iodine groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H4INO3 |
|---|---|
Molecular Weight |
277.02 g/mol |
IUPAC Name |
2-formyl-6-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4INO3/c8-6-2-4(7(11)12)1-5(3-10)9-6/h1-3H,(H,11,12) |
InChI Key |
UYIYPZKRCXUXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















